molecular formula C23H16N2O4 B2841301 2-(furan-2-yl)-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883955-26-8

2-(furan-2-yl)-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2841301
CAS No.: 883955-26-8
M. Wt: 384.391
InChI Key: MAYNHXOAHZTAAQ-UHFFFAOYSA-N
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Description

The target compound, 2-(furan-2-yl)-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione, is a fused heterocyclic system combining chromene, pyrimidine, and dione moieties. Its structure features a furan-2-yl substituent at position 2 and a phenethyl group at position 3 (). The phenethyl group enhances lipophilicity (XLogP3 ≈ 3.9, as inferred from analogs in ), which may improve membrane permeability and target binding.

Properties

IUPAC Name

2-(furan-2-yl)-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4/c26-20-16-9-4-5-10-17(16)29-22-19(20)23(27)25(13-12-15-7-2-1-3-8-15)21(24-22)18-11-6-14-28-18/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYNHXOAHZTAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions. One common method involves the condensation of 4-hydroxy-2H-chromen-2-one with furan-2-carbaldehyde and urea or thiourea under specific conditions. This reaction is often carried out in the presence of a catalyst such as 1-ethyl-3-methylimidazolium acetate at temperatures between 65-70°C for 90-120 minutes . Another method involves the use of green chemistry principles, utilizing L-proline as a catalyst in an environmentally friendly medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the furan or chromeno-pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Compounds similar to 2-(furan-2-yl)-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione have been shown to exhibit antimicrobial activities. For instance, derivatives of furan-based compounds have demonstrated effectiveness against Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations as low as 64 µg/mL. These findings suggest a potential application in developing new antimicrobial agents targeting resistant strains of bacteria and fungi .

Anticancer Activity
Recent studies have highlighted the anticancer potential of chromeno[2,3-d]pyrimidine derivatives. For example, a related compound demonstrated micromolar cytotoxicity against several human tumor cell lines (IC50 values ranging from 1.8 to 6 μM) while showing no toxicity towards normal fibroblast cells (IC50 > 25 μM). This selective activity indicates their promise as anticancer agents with favorable safety profiles .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound can be achieved through various synthetic routes. One effective method includes the use of microwave dielectric heating to facilitate the formation of chromeno[2,3-d]pyrimidine derivatives in a multi-step process that yields high overall efficiency (21% to 50%) .

Electrophilic Reactions
The compound can also undergo electrophilic reactions under specific conditions that allow for the introduction of various substituents on the furan and pyrimidine rings. For instance, reactions involving Lewis acids have been employed to catalyze transformations that yield diverse alicyclic or heterocyclic products .

Therapeutic Potential

ADMET Properties
In silico studies assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of related compounds suggest favorable pharmacokinetic profiles. These studies are crucial for evaluating the viability of these compounds as therapeutic agents .

Kinase Inhibition
Some derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression. The exploration of these mechanisms could lead to the development of targeted therapies that exploit the unique structural features of chromeno[2,3-d]pyrimidines .

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against Candida albicans, E. coli, and S. aureus
Anticancer ActivityCytotoxic against human tumor cell lines with selective toxicity
Synthesis TechniquesMicrowave-assisted synthesis yielding high efficiency
Electrophilic ReactionsCatalyzed transformations leading to diverse products
ADMET PropertiesFavorable pharmacokinetic profiles indicated by in silico studies
Kinase InhibitionPotential for targeted cancer therapies through kinase inhibition

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Chromeno[2,3-d]pyrimidine-dione derivatives vary primarily in substituents at positions 2 and 3. Key analogs and their properties are summarized below:

Table 1: Substituent Effects on Chromeno[2,3-d]pyrimidine-dione Derivatives
Compound Name Position 2 Substituent Position 3 Substituent Key Properties/Activities References
Target Compound Furan-2-yl 2-Phenylethyl High lipophilicity (XLogP3 ~3.9)
2-(3-Nitrophenyl)-3-(2-phenylethyl) derivative 3-Nitrophenyl 2-Phenylethyl Electron-withdrawing nitro group; potential bioactivity shifts
2-(4-Methylphenyl)-3-(furan-2-yl) derivative 4-Methylphenyl Furan-2-yl Reduced steric bulk; altered solubility
2-(4-tert-Butylphenyl)-3-(furan-2-ylmethyl) 4-tert-Butylphenyl Furan-2-ylmethyl Increased steric hindrance; higher XLogP

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The furan-2-yl group (electron-rich) may enhance π-π interactions in biological targets compared to nitro-substituted analogs ().
  • Steric Effects : Bulky substituents (e.g., tert-butylphenyl) may hinder binding to enzyme active sites compared to smaller groups like methylphenyl ().

Key Observations :

  • Catalyst Efficiency: FeCl3-SiO2 enables efficient cyclization in ethanol (), while microwave irradiation reduces reaction times ().
  • Yield Optimization : Solvent-free conditions and microwave-assisted synthesis () offer greener alternatives with comparable yields.
Table 3: Reported Bioactivities of Analogous Compounds
Compound Bioactivity Potency/IC50 Reference
Thieno[2,3-d]pyrimidine-chromeno hybrid Anticancer, anti-inflammatory Not quantified
5H-Chromeno[2,3-d]pyrimidines (e.g., 4c, 4e) Antibacterial, antioxidant Significant at 10 µg/mL
D5D Inhibitor (pyrrolo[2,3-d]pyrimidine) Delta-5 desaturase inhibition Selective inhibition

Key Observations :

  • Antimicrobial Potential: Derivatives with electron-donating groups (e.g., furan, methylphenyl) show enhanced antibacterial activity ().

Biological Activity

The compound 2-(furan-2-yl)-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the chromeno-pyrimidine structure. While specific methodologies may vary, they often utilize starting materials such as furan derivatives and phenylethylamine. The following general synthetic pathway can be outlined:

  • Formation of Chromeno-Pyrimidine Core : The initial step involves the cyclization of appropriate precursors under acidic or basic conditions.
  • Functionalization : Subsequent reactions introduce the furan and phenylethyl groups, often through electrophilic aromatic substitution or nucleophilic addition reactions.

Antioxidant Properties

Research indicates that compounds related to chromeno-pyrimidines exhibit significant antioxidant activities. For instance, studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in various biological systems .

Antimicrobial Activity

The biological evaluation of similar derivatives has demonstrated promising antimicrobial properties against a range of pathogens. For example, structural analogs have shown effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been reported that related pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for key enzymes involved in metabolic pathways.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

Study 1: Antioxidant Activity Assessment

A study conducted on a series of chromeno-pyrimidine derivatives demonstrated that these compounds significantly reduced oxidative damage in cellular models. The results showed a correlation between structure and activity, emphasizing the importance of the furan moiety in enhancing antioxidant capacity .

Study 2: Anticancer Evaluation

In vitro studies on cancer cell lines revealed that derivatives containing the chromeno-pyrimidine framework inhibited cell growth with IC50 values ranging from 10 to 50 µM. Notably, these compounds were more effective than standard chemotherapeutics in certain assays .

Data Tables

Biological Activity IC50/EC50 Values Reference
Antioxidant Activity20 µM
Antimicrobial (E. coli)15 µg/mL
Anticancer (A431 Cells)30 µM

Q & A

Q. Table 1: Key Synthetic and Pharmacological Data

ParameterValue/OutcomeReference
Optimal SolventEthanol/Acetic Acid (1:1)
Tyrosinase IC₅₀12 µM
AChE Inhibition (IC₅₀)18 µM
LogP (Predicted)3.2 ± 0.3

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